
5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactionsThe carbamoyl group is then added using a suitable reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)furan-2-carboxamide: Similar structure but with a cyano group instead of a carbamoyl group.
5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide: Another similar compound with slight variations in the substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and mechanisms of action based on existing research.
Chemical Structure and Properties
The compound's chemical formula is C13H12BrN2O3S, with a molecular weight of approximately 356.21 g/mol. The structural features include a furan ring, a bromine atom, and a thiophene moiety, which are critical for its biological interactions.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C13H12BrN2O3S |
Molecular Weight | 356.21 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. This includes the preparation of the furan and thiophene rings followed by the introduction of the bromine and carbamoyl groups. Specific conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives of thiophene and furan can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The exact mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound may interfere with DNA synthesis and repair mechanisms.
- Induction of Apoptosis : It can activate caspase pathways leading to programmed cell death.
- Targeting Specific Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
Study 1: Antitumor Activity
A study investigated the effects of a related compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in an IC50 value of approximately 10 µM, demonstrating potent antiproliferative effects.
Study 2: Mechanistic Insights
Another study focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells. Flow cytometry analysis revealed increased Annexin V staining in treated cells, indicating early apoptotic changes.
Properties
IUPAC Name |
5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S/c1-5-6(2)19-12(9(5)10(14)16)15-11(17)7-3-4-8(13)18-7/h3-4H,1-2H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVAUQZOOQECPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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